
Sodium 5-chloro-3-fluoropyridine-2-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 5-chloro-3-fluoropyridine-2-sulfinate is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of both chlorine and fluorine atoms on the pyridine ring, along with a sulfinate group. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-chloro-3-fluoropyridine-2-sulfinate typically involves the introduction of chlorine and fluorine atoms onto the pyridine ring, followed by the addition of a sulfinate group. One common method involves the chlorination of 2-aminopyridine to generate 2-amino-3,5-dichloropyridine, which is then subjected to diazotization and a Sandmeyer reaction to produce a mixture of 2,3,5-trichloropyridine and 3,5-dichloropyridin-2-one. The final step involves the fluorination of 2,3,5-trichloropyridine using a mixture of cesium fluoride and potassium fluoride in solvents like sulfolane and dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-purity starting materials, controlled reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 5-chloro-3-fluoropyridine-2-sulfinate undergoes various chemical reactions, including nucleophilic substitution, addition-elimination, and proton-abstraction reactions. The presence of electron-withdrawing groups like chlorine and fluorine makes the compound less reactive compared to its non-fluorinated counterparts .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions often involve the use of polar aprotic solvents like dimethyl sulfoxide and elevated temperatures to facilitate the desired transformations .
Major Products: The major products formed from reactions involving this compound depend on the nature of the nucleophile and reaction conditions. For example, reactions with amines can yield substituted pyridines, while reactions with thiols can produce thioethers .
Applications De Recherche Scientifique
Sodium 5-chloro-3-fluoropyridine-2-sulfinate has a wide range of applications in scientific research:
Chemistry: In organic synthesis, it serves as a versatile building block for the preparation of various fluorinated and chlorinated pyridine derivatives. It is also used in the synthesis of complex organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .
Biology and Medicine: The compound is used in the development of pharmaceuticals and agrochemicals due to its unique chemical properties. Fluorinated pyridines are known for their biological activity and are often incorporated into drug molecules to enhance their efficacy and stability .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of high-performance materials .
Mécanisme D'action
The mechanism of action of sodium 5-chloro-3-fluoropyridine-2-sulfinate involves its ability to participate in nucleophilic substitution and addition-elimination reactions. The electron-withdrawing effects of the chlorine and fluorine atoms stabilize the intermediate species formed during these reactions, facilitating the formation of the desired products. The sulfinate group also plays a crucial role in the reactivity of the compound by acting as a leaving group in substitution reactions .
Comparaison Avec Des Composés Similaires
- 2-Chloro-5-fluoropyridine
- 5-Chloro-2,3-difluoropyridine
- Sodium 2-fluoropyridine-3-sulfinate
Uniqueness: Sodium 5-chloro-3-fluoropyridine-2-sulfinate is unique due to the specific arrangement of chlorine, fluorine, and sulfinate groups on the pyridine ring. This unique combination imparts distinct reactivity and stability to the compound, making it suitable for specialized applications in organic synthesis and industrial production .
Propriétés
Formule moléculaire |
C5H2ClFNNaO2S |
|---|---|
Poids moléculaire |
217.58 g/mol |
Nom IUPAC |
sodium;5-chloro-3-fluoropyridine-2-sulfinate |
InChI |
InChI=1S/C5H3ClFNO2S.Na/c6-3-1-4(7)5(8-2-3)11(9)10;/h1-2H,(H,9,10);/q;+1/p-1 |
Clé InChI |
ICMGYZDDFZWPRL-UHFFFAOYSA-M |
SMILES canonique |
C1=C(C=NC(=C1F)S(=O)[O-])Cl.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9-Methylpyrrolo[1,2-a]quinoxaline](/img/structure/B13110293.png)
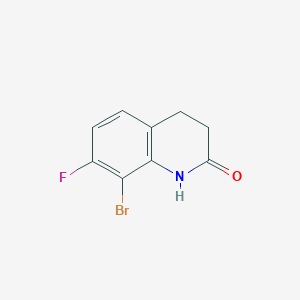

![2-(tert-Butyl)-6-chloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13110305.png)
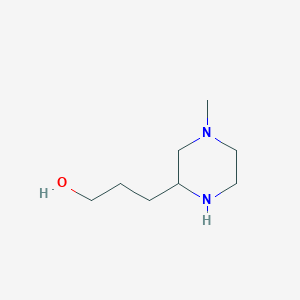
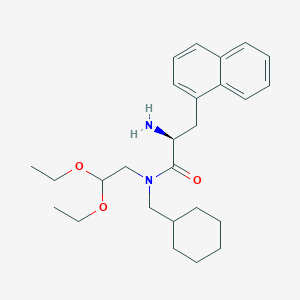
![3-(1H-Benzimidazol-2-yl)[1,2,4]triazino[4,3-b]indazol-4-amine](/img/structure/B13110316.png)
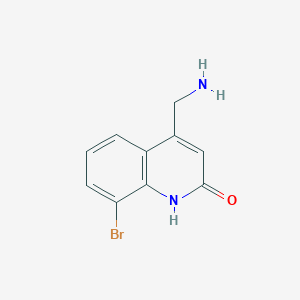
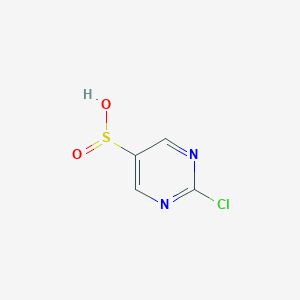
![Imidazo[2,1-c][1,2,4]triazin-4-amine](/img/structure/B13110337.png)
![4-[3,5-bis(3,5-ditert-butyl-4-hydroxyphenyl)-2,4,6-trimethylphenyl]-2,6-ditert-butylphenol](/img/structure/B13110348.png)
